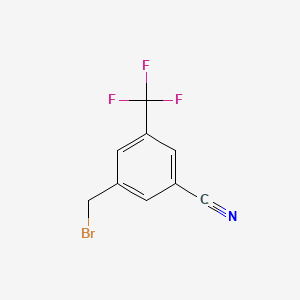

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-4-6-1-7(5-14)3-8(2-6)9(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUXNYPZDDSUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469282 | |

| Record name | 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669080-79-9 | |

| Record name | 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synonyms for 3-cyano-5-(trifluoromethyl)benzyl bromide

Title: The Identity and Utility of 3-Cyano-5-(trifluoromethyl)benzyl bromide: A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Chemical Identity

In the high-stakes environment of lead optimization, the precise identification of reagents is non-negotiable. 3-Cyano-5-(trifluoromethyl)benzyl bromide is a specialized "linker" molecule used to introduce a highly functionalized aromatic moiety into drug candidates. It combines a potent electrophile (benzylic bromide) with two metabolically distinct electron-withdrawing groups (EWG): a nitrile and a trifluoromethyl group.

However, this molecule suffers from significant nomenclature ambiguity in commercial catalogs. This guide clarifies its identity, synthesis, and application to prevent costly procurement errors.

Nomenclature & Synonyms

The primary confusion arises between the benzylic bromide (the target) and the aryl bromide (a common isomer).

| Category | Identifier / Name | Notes |

| Systematic Name (IUPAC) | 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile | Preferred Name.[1][2] Describes the structure unambiguously. |

| Target Synonym | 3-Cyano-5-(trifluoromethyl)benzyl bromide | Common usage; implies the -CH₂Br group. |

| Formula | C₉H₅BrF₃N | MW: ~264.04 g/mol |

| Precursor CAS | 261952-04-9 | Refers to the methyl starting material (3-methyl-5-(trifluoromethyl)benzonitrile). |

| Critical Warning | DO NOT CONFUSE WITH CAS 691877-03-9 | CAS 691877-03-9 is 3-Bromo-5-(trifluoromethyl)benzonitrile (Bromine is on the ring). |

Structural Disambiguation (Graphviz Visualization)

Figure 1: Decision tree for verifying the chemical identity of the reagent. Note the distinct reactivity profiles between the target and its common isomer.

Structural Properties & Reactivity Profile

The utility of this scaffold lies in the electronic interplay between its three substituents.

-

Benzylic Bromide (-CH₂Br): The primary reactive center. It is a "soft" electrophile, highly susceptible to Sɴ2 attack by amines, thiols, and enolates.

-

Trifluoromethyl (-CF₃) at C5: A strong EWG (

). It increases the lipophilicity (LogP) of the final drug molecule and blocks metabolic oxidation at the 5-position. -

Cyano (-CN) at C3: A versatile handle. It exerts an inductive withdrawing effect, making the benzylic carbon more electrophilic than unsubstituted benzyl bromide. Post-alkylation, it can be hydrolyzed to an acid, reduced to an amine, or converted to a tetrazole (bioisostere of carboxylic acid).

Reactivity Insight: Due to the dual EWGs (CN and CF₃), the benzylic carbon is electron-deficient. This accelerates Sɴ2 reactions but destabilizes any potential carbocation intermediate, making Sɴ1 pathways (solvolysis) less favorable compared to electron-rich benzyl halides.

Synthetic Pathway: The "Wohl-Ziegler" Protocol

Since this specific bromide is often custom-synthesized rather than bulk-stocked, researchers frequently generate it in-house from the methyl precursor. The standard protocol is radical bromination.

Experimental Workflow

Precursor: 3-Methyl-5-(trifluoromethyl)benzonitrile (CAS: 261952-04-9).[3][4] Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), CCl₄ or Trifluorotoluene (Solvent).[5]

| Step | Action | Rationale |

| 1. Setup | Dissolve precursor (1.0 eq) in anhydrous solvent (0.1 M). Add NBS (1.05 eq). | Anhydrous conditions prevent hydrolysis of the bromide to alcohol. |

| 2. Initiation | Add AIBN (0.05 eq). Degas with Argon. Heat to reflux (80°C). | Degassing removes O₂, which acts as a radical trap. Reflux is required to thermally decompose AIBN. |

| 3. Propagation | Stir at reflux for 4–12 hours. Monitor by TLC/LCMS. | The reaction is driven by the formation of succinimide (insoluble in CCl₄), which floats to the top. |

| 4. Isolation | Cool to 0°C. Filter off succinimide. Concentrate filtrate.[5] | Caution: The product is a potent lachrymator. Handle only in a fume hood. |

| 5. Purification | Flash chromatography (Hexane/EtOAc). | Benzyl bromides can degrade on silica; minimize column time. |

Synthesis Visualization

Figure 2: Radical bromination pathway (Wohl-Ziegler reaction) converting the methyl precursor to the target benzyl bromide.

Applications in Drug Discovery

This molecule serves as a "Fragment Linker" in two primary strategies:

Fragment-Based Drug Design (FBDD)

The 3-cyano-5-CF3 motif is a "privileged substructure" in inhibitors of nuclear receptors (e.g., Androgen Receptor) and Reverse Transcriptases (NNRTIs).

-

Protocol: The benzyl bromide is reacted with a nucleophilic core (e.g., a piperazine or phenol) using K₂CO₃ in DMF or Acetonitrile.

-

Outcome: The resulting molecule gains a lipophilic "tail" (the benzyl ring) that fits into hydrophobic pockets of enzymes, while the nitrile interacts with polar residues (e.g., Serine/Threonine) via hydrogen bonding.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the benzyl bromide can serve as an attachment point for the E3 ligase ligand. The nitrile group provides an orthogonal handle for "Click Chemistry" (conversion to tetrazole) or reduction to a primary amine for further chain extension.

Safety & Handling (Critical)

-

Lachrymator: Benzyl bromides are tear gas agents. Exposure causes severe eye and respiratory irritation.

-

Protocol: Always open vials in a functioning fume hood.

-

Decontamination: Clean glassware with a solution of Ethanol and aqueous Ammonia (to convert residual bromide to the amine) before removing from the hood.

-

-

Corrosive: Causes skin burns. Wear double nitrile gloves.

-

Storage: Store at 2–8°C under inert gas (Argon). Benzylic bromides degrade (hydrolyze) upon exposure to moisture.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11593995 (Isomer Reference). Retrieved from . (Used for disambiguation of the aryl bromide isomer).

-

Sigma-Aldrich. Product Specification: 3-(Trifluoromethyl)benzyl bromide.[6] Retrieved from . (Reference for general benzyl bromide handling and reactivity).

-

BLD Pharm. 3-Methyl-5-(trifluoromethyl)benzonitrile (Precursor CAS).[3] Retrieved from . (Source for the starting material synthesis route).

-

Fisher Scientific. Safety Data Sheet: Benzonitrile, 3-(bromomethyl)-. Retrieved from . (Safety data for the homologous benzyl bromide class).

Sources

- 1. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 3. 261952-04-9|3-Methyl-5-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. rsc.org [rsc.org]

- 6. 3,5-Bis(trifluoromethyl)benzyl bromide 97 32247-96-4 [sigmaaldrich.com]

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)benzonitrile: A Strategic Building Block in Modern Chemistry

Executive Summary: In the landscape of pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and effective compounds. 3-Bromo-5-(trifluoromethyl)benzonitrile has emerged as a highly versatile intermediate, prized for its unique combination of reactive functional groups. The presence of a bromine atom, a trifluoromethyl group, and a nitrile moiety on a central benzene ring provides a powerful platform for a diverse range of chemical transformations. This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 3-Bromo-5-(trifluoromethyl)benzonitrile, with a particular focus on its role in drug discovery and development. It is designed to serve as a critical resource for researchers and scientists in the field, providing both foundational knowledge and practical insights into the utilization of this key chemical entity.

Physicochemical Characterization

3-Bromo-5-(trifluoromethyl)benzonitrile is a substituted aromatic compound with distinct properties conferred by its functional groups. The trifluoromethyl group significantly impacts the electronic nature of the benzene ring, while the bromo and nitrile groups serve as key handles for synthetic modifications.

| Property | Value | Reference |

| Molecular Formula | C8H3BrF3N | [1][2][3] |

| Molecular Weight | 250.01 g/mol | [1] |

| CAS Number | 691877-03-9 | [1][2][4] |

| IUPAC Name | 3-bromo-5-(trifluoromethyl)benzonitrile | [1] |

| Appearance | White to off-white solid (typical) | |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)Br)C#N | [1][3] |

| InChIKey | KZFVJLGAVFCPAZ-UHFFFAOYSA-N | [1][3] |

Synthesis, Reactivity, and Applications

The true utility of 3-Bromo-5-(trifluoromethyl)benzonitrile lies in its multifaceted reactivity, which makes it a cornerstone for the synthesis of more complex molecules.[5]

Core Reactivity Insights:

-

Aryl Bromide: The bromine atom is a prime site for a variety of metal-catalyzed cross-coupling reactions. These include Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds.[5] This allows for the introduction of a wide range of substituents onto the aromatic core.

-

Trifluoromethyl Group: This group is a strong electron-withdrawing moiety. Its presence influences the reactivity of the aromatic ring and enhances the metabolic stability and lipophilicity of derivative compounds, which are desirable traits in drug design.[6][7]

-

Nitrile Group: The nitrile functional group is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. This adds another layer of synthetic possibility to this already potent intermediate.[5]

Role in Drug Discovery and Development

The trifluoromethyl group is a well-established pharmacophore in medicinal chemistry, known for improving the efficacy and pharmacokinetic profiles of drug candidates.[6][8] Consequently, 3-Bromo-5-(trifluoromethyl)benzonitrile serves as a key starting material in the synthesis of various therapeutic agents. While specific, direct applications in FDA-approved drugs are proprietary, its structural motifs are found in compounds investigated for a range of diseases. For instance, benzonitrile derivatives are explored for their potential as antitumor agents.[9] The compound's structure is relevant to the synthesis of complex heterocyclic systems, which are often the core of enzyme inhibitors, such as those targeting poly (ADP-ribose) polymerase (PARP).[10]

Representative Synthetic Workflow: Cross-Coupling

A common application of this compound involves a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. This workflow is a foundational technique in modern organic synthesis.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol and should be adapted and optimized for specific substrates and scales.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 3-Bromo-5-(trifluoromethyl)benzonitrile (1.0 eq), the desired aryl boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.01-0.05 eq).

-

Solvent and Base Addition: Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane) and an aqueous solution of a base, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0-3.0 eq).

-

Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired 3-aryl-5-(trifluoromethyl)benzonitrile.

Safety, Handling, and Storage

Due to its reactivity and potential toxicity, 3-Bromo-5-(trifluoromethyl)benzonitrile must be handled with appropriate safety precautions.

GHS Hazard Information:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[11]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed and store locked up.[11]

Note on a Related Compound: 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

It is important to distinguish 3-Bromo-5-(trifluoromethyl)benzonitrile from a structurally similar compound, This compound . The key difference lies in the attachment of the bromine atom:

-

3-Bromo-...: The bromine atom is directly attached to the benzene ring (an aryl bromide).

-

3-(Bromomethyl)-...: The bromine atom is attached to a methyl group which is then attached to the benzene ring (a benzylic bromide).

This structural difference results in a different molecular formula and weight, as well as distinct chemical reactivity. The benzylic bromide in the "bromomethyl" compound is highly susceptible to nucleophilic substitution reactions, a different primary mode of reactivity compared to the aryl bromide discussed in this guide.[10]

Physicochemical Properties of 3-(Bromomethyl)-5-fluorobenzonitrile (a structural analog):

Note: Direct data for this compound was not found in the initial search; data for a fluoro-analog is provided for structural comparison.

Conclusion

3-Bromo-5-(trifluoromethyl)benzonitrile is a chemical intermediate of significant value in synthetic chemistry. Its well-defined reactive sites allow for predictable and versatile transformations, making it an essential building block for constructing complex molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the incorporation of the trifluoromethylbenzonitrile scaffold can impart beneficial properties to drug candidates. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

-

AA Blocks. 3-BROMO-5-(TRIFLUOROMETHOXY)BENZONITRILE.[Link]

-

PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995.[Link]

-

PubChem. 3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN | CID 66652629.[Link]

-

BuyersGuideChem. 3-Bromo-5-(trifluoromethyl)benzonitrile suppliers and producers.[Link]

-

Suzhou Aobai Pharmaceutical. 3-bromo-5-(trifluoromethyl)benzonitrile.[Link]

-

PubChemLite. 3-bromo-5-(trifluoromethyl)benzonitrile (C8H3BrF3N).[Link]

-

LookChem. Driving Innovation: The Synthesis Potential of 3-Bromo-5-trifluoromethylbenzonitrile.[Link]

- Google Patents.EP2266961B1 - Process for the synthesis of organic compounds.

- Google Patents.US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.[Link]

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 12223980.[Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

- Google Patents.

Sources

- 1. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-bromo-5-(trifluoromethyl)benzonitrile [allbiopharm.com]

- 3. PubChemLite - 3-bromo-5-(trifluoromethyl)benzonitrile (C8H3BrF3N) [pubchemlite.lcsb.uni.lu]

- 4. 3-Bromo-5-(trifluoromethyl)benzonitrile suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. 3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN | CID 66652629 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of 3-Cyanobenzyl Bromide Derivatives with Trifluoromethyl Substitution

Topic: 3-Cyanobenzyl Bromide Derivatives with Trifluoromethyl Substitution Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary

In the landscape of modern medicinal chemistry, the 3-cyanobenzyl bromide scaffold—specifically when augmented with trifluoromethyl (

This guide provides a rigorous technical analysis of these derivatives, detailing their electronic architecture, optimized synthetic protocols (moving beyond varying yields to consistent scale-up), and their critical role in structure-activity relationship (SAR) modulation for kinase inhibitors, sEH antagonists, and antiviral agents.

Chemical Architecture & Electronic Profile

The utility of these derivatives stems from the synergistic electronic effects of the cyano (-CN) and trifluoromethyl (-

-

Electronic "Pull-Pull" Effect: Both -CN and -

are strong electron-withdrawing groups (EWG).-

Hammett Constants:

for -CN is ~0.66; -

Impact on Benzylic Carbon: The electron density at the benzylic position is significantly reduced, making the

-Br carbon highly electrophilic. This accelerates

-

-

Bioisosteric Value:

-

The

group enhances lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism (e.g., P450 hydroxylation) at the ring positions. -

The Nitrile group acts as a hydrogen bond acceptor and a metabolic handle that can be hydrolyzed to amides/acids or converted to tetrazoles (carboxylic acid bioisosteres).

-

Synthesis: The Wohl-Ziegler Protocol

The industry-standard method for accessing these derivatives is the radical bromination of the corresponding methyl-benzonitrile precursors. While classic protocols use

Core Reaction Mechanism

The reaction proceeds via a radical chain mechanism initiated by AIBN (azobisisobutyronitrile) or Benzoyl Peroxide.

Figure 1: Radical chain mechanism for the bromination of methyl-trifluoromethylbenzonitriles.

Optimized Experimental Protocol

Target: Synthesis of 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile.

-

Reagents:

-

4-methyl-3-(trifluoromethyl)benzonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

-

AIBN (0.05 eq) or Benzoyl Peroxide (0.05 eq)

-

Solvent:

-Trifluorotoluene (PhCF3) or Acetonitrile (

-

-

Procedure:

-

Step 1: Dissolve the methyl precursor in anhydrous solvent (0.2 M concentration) under an inert atmosphere (

or Ar). -

Step 2: Add NBS and the radical initiator.

-

Step 3: Heat to reflux (approx. 80-85°C). Critical: Monitor the reaction color. The initial orange color of

(generated in situ) should fade as the reaction propagates. -

Step 4: Monitor by TLC or HPLC. Reaction is typically complete in 4–12 hours.

-

Step 5: Cool to room temperature. Filter off the precipitated succinimide byproduct.

-

Step 6: Concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

-

Yield Expectations:

-

Typical isolated yields: 65% – 85% .

-

Note: Over-bromination (dibromo species) is a common side reaction. Control this by strictly limiting NBS equivalents and reaction time.

-

Reactivity & Functionalization Map

The benzyl bromide moiety is a "linchpin" functional group. The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 2: Divergent synthetic pathways. Note: The benzylic bromide is significantly more reactive toward nucleophiles than the aryl fluoride/bromide/chloride if present elsewhere on the ring.

Key Reactivity Data

| Reaction Type | Reagent | Conditions | Typical Yield | Application |

| N-Alkylation | Secondary Amines | >85% | Kinase Inhibitors | |

| O-Alkylation | Phenols/Alcohols | 70-90% | Ether Linkers | |

| S-Alkylation | Thiols | >90% | Thioether Isosteres |

Medicinal Chemistry Applications (Case Studies)

Case Study 1: Soluble Epoxide Hydrolase (sEH) Inhibitors

Drug Candidate: GSK 2256294

-

Structure: Utilizes the 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile (CAS 853368-32-8) as a key intermediate.[1][2]

-

Role: The benzyl group is coupled to a triazine core.

-

Mechanism: The

group occupies a hydrophobic pocket in the sEH enzyme, increasing potency (IC50 = 27 pM). The nitrile group remains available for polar interactions or further derivatization. -

Source: New Drug Approvals, 2015 [1].

Case Study 2: CETP Inhibitors

-

Context: Cholesteryl Ester Transfer Protein (CETP) inhibitors often feature bulky, lipophilic benzyl amines.

-

Scaffold: Derivatives like This compound are used to alkylate tetrahydroquinoline cores.

-

Benefit: The 3,5-disubstitution pattern (Meta-Meta) provides a rigid steric block that prevents metabolic dealkylation while maximizing van der Waals contacts within the lipophilic binding pocket.

Case Study 3: Antiviral Agents (Zika/Dengue)

-

Research: Studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives.

-

Application: 3-cyanobenzyl bromide derivatives are used to introduce the benzyl group at the N-7 position.

-

SAR Insight: The electron-withdrawing nature of the benzyl ring (enhanced by

) alters the pKa of the pyrrolopyrimidine system, influencing solubility and cell permeability.

Handling & Safety Protocols

These compounds are potent alkylating agents and must be handled with high-level containment.

-

Lachrymator Hazard: Like most benzyl bromides, these derivatives are severe lachrymators (tear gas agents).

-

Protocol: Always handle in a functioning fume hood. Do not transport open containers outside the hood.

-

-

Skin/Eye Corrosive: Causes severe skin burns and eye damage.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

-

Moisture Sensitivity: The high electrophilicity makes them prone to hydrolysis (forming the benzyl alcohol and HBr).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

References

-

GSK 2256294 | New Drug Approvals. (2015). Synthesis and application of 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile in sEH inhibitors. [Link]

-

PubChem Compound Summary. (2025). 3-Bromo-5-(trifluoromethyl)benzonitrile (Precursor Data). [Link]

-

Organic Chemistry Portal. (2024). Wohl-Ziegler Bromination: Mechanism and Conditions. [Link]

-

Accela ChemBio. (2025).[3] Catalog Entry for 2-(Bromomethyl)-3-(trifluoromethyl)benzonitrile (CAS 1803781-90-9). [Link][3]

Sources

- 1. 216444-02-9,Methyl 5-[2-(Trimethylsilyl)ethynyl]pyridine-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. 852203-01-1,2-(Bromomethyl)-4-nitrobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Safety & Handling of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

This technical guide details the safety, handling, and application protocols for 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile , a specialized intermediate used in high-value medicinal chemistry (e.g., PROTAC linkers, kinase inhibitors).

CAS Number: 669080-79-9

Formula: C

Part 1: Executive Safety Assessment

The "Triple Threat" Hazard Profile

As a Senior Application Scientist, I classify this compound not merely as "toxic," but as a High-Consequence Alkylator . It possesses a synergistic hazard triad that requires a specific containment strategy beyond standard laboratory protocols.

-

Lachrymator (Tear Gas Effect): The benzyl bromide moiety is a potent mucous membrane irritant. Exposure to ppm-level vapors can cause immediate, debilitating blepharospasm (involuntary eyelid closure) and respiratory distress.

-

Corrosive Alkylating Agent: Unlike simple acids, this compound alkylates DNA and proteins. Skin contact results in delayed, deep-tissue chemical burns that may not be immediately painful but lead to necrosis.

-

Nitrile Metabolic Toxicity: While the benzyl bromide group drives immediate damage, the nitrile (-CN) moiety poses a systemic threat. Upon metabolic breakdown (oxidative stress), it can release cyanide ions, inhibiting cytochrome c oxidase.

Visual Hazard Architecture

The following diagram illustrates the logical flow of hazards and the required physiological response mechanisms.

Figure 1: Pathophysiological cascade of exposure. Note the dual pathway of immediate external damage and delayed internal toxicity.

Part 2: Technical Specifications & Stability

Researchers must validate the integrity of their material before use. The trifluoromethyl group acts as an electron-withdrawing anchor, making the benzylic carbon highly electrophilic and prone to hydrolysis.

| Property | Value / Description | Practical Implication |

| Physical State | Low-melting solid or oil (approx. MP 30–45°C) | May liquefy in warm labs; handle as a liquid to prevent spills. |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water. | Do not use aqueous washes to clean spills; use organic solvents. |

| Reactivity | High electrophilicity (S | Reacts violently with strong bases, amines, and oxidizers. |

| Hydrolysis | Slow hydrolysis to benzyl alcohol + HBr. | Material that "smokes" or smells acrid (HBr) is degraded. |

| Storage | 2–8°C, under Argon/Nitrogen. | Moisture sensitivity requires desiccated storage. |

Part 3: Advanced Handling Protocols

The "Closed-System" Mandate

Due to its lachrymatory nature, open-bench handling is strictly prohibited.

-

Weighing: Must be performed inside a fume hood. If the balance is outside, transfer the solid into a tared vial inside the hood, cap tightly, weigh, and subtract the tare.

-

Reaction Vessel: Use septum-sealed glassware (Schlenk flasks) exclusively. Reagents should be added via syringe or cannula to avoid opening the system.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with benzylic bromides due to permeation.

-

Primary Layer: Silver Shield® (Laminate) gloves. These provide the only true barrier against permeation of halogenated aromatics.

-

Secondary Layer: Standard Nitrile gloves (worn over Silver Shield for dexterity).

-

Respiratory: If working outside a glovebox, a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory to neutralize potential HBr hydrolysis products.

Decontamination & Spill Response

Do not use water. Water will hydrolyze the compound, releasing Hydrogen Bromide (HBr) gas, worsening the respiratory hazard.

The "Quench" Solution: Prepare a solution of 10% Sodium Thiosulfate or 5% Ethanolamine in Ethanol .

-

Mechanism: The amine/thiosulfate acts as a "sacrificial nucleophile," rapidly reacting with the benzyl bromide to form a harmless, non-volatile salt.

-

Protocol: Cover the spill with a pad soaked in the Quench Solution. Let sit for 30 minutes before disposal.

Part 4: Synthesis & Application Context

This compound is a "privileged linker" in drug discovery. The Trifluoromethyl (-CF

Reaction Workflow: Nucleophilic Substitution

The primary utility is installing the 3-cyano-5-(trifluoromethyl)benzyl motif onto amines or phenols.

Figure 2: Standard substitution workflow. Note the requirement for HBr scavenging.

Expert Tip: When using this reagent in DMF or DMSO, the reaction can be exothermic. Always add the bromide slowly at 0°C to prevent thermal runaway.

Part 5: Emergency Medical Response

-

Eye Contact: DO NOT use a standard saline rinse immediately if the pain is blinding. Use Diphoterine® if available, as it is amphoteric and chelates the chemical. If not, flush with water for 30 minutes (longer than standard) due to the lipophilic nature of the -CF

group holding the chemical in tissue. -

Skin Contact: Wash with PEG-400 (Polyethylene Glycol) followed by soap and water. PEG-400 solubilizes the lipophilic bromide better than water alone.

-

Ingestion: Suspect cyanide toxicity. Administer 100% Oxygen. Medical professionals should evaluate for the administration of Hydroxocobalamin (Cyanokit).

References

-

PubChem. (2025).[1][2] Compound Summary: 3-Bromo-5-(trifluoromethyl)benzonitrile (Analogous Structure & Hazards). National Library of Medicine. [Link]

-

BuyersGuideChem. (2025). Supplier & CAS Registry: this compound (CAS 669080-79-9). [Link]

Sources

Methodological & Application

Application Note: Protocols for N-Alkylation using 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Introduction & Chemical Profile[1][2][3][4][5][6]

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile (CAS: 691877-03-9) is a high-value electrophilic building block in medicinal chemistry. It serves as a critical "linker" scaffold, enabling the introduction of a lipophilic, metabolically stable aromatic moiety into drug candidates.

The presence of two strong electron-withdrawing groups (EWGs)—the trifluoromethyl (-CF₃) and cyano (-CN) groups—distinctly alters the reactivity profile of this benzyl bromide compared to unsubstituted analogs.

Chemical Profile

| Property | Data | Implication for Protocol |

| Molecular Weight | 264.04 g/mol | Calculation basis for stoichiometry. |

| Physical State | Solid (low melting) or Liquid | May require gentle warming to dispense; handle as a liquid for density calculations. |

| Reactivity | High Electrophilicity | The benzylic carbon is highly activated by -CF₃/-CN (Hammett |

| Stability | Moisture Sensitive | Prone to hydrolysis to the benzyl alcohol if stored improperly. |

| Safety Class | Lachrymator / Acute Tox. | MUST be handled in a fume hood. Destroys mucous membranes. |

Mechanistic Insight: The "Hot" Electrophile

Understanding the electronic environment is crucial for avoiding side reactions.

-

Enhanced Electrophilicity: The -CF₃ and -CN groups withdraw electron density from the benzene ring (induction and resonance). This electron deficiency is transmitted to the benzylic carbon, lowering the energy of the LUMO (

) and accelerating SN2 attack by nucleophiles. -

Acidity of Benzylic Protons: These same EWGs increase the acidity of the benzylic protons.

-

Hydrolysis Susceptibility: The activated carbon reacts rapidly with water. All solvents must be anhydrous.

Diagram 1: Electronic Activation & Reaction Pathways

Caption: Mechanistic pathway highlighting the activation of the benzylic carbon by electron-withdrawing groups and competing side reactions.

Experimental Protocols

Protocol A: Standard N-Alkylation of Secondary Amines

Application: Modification of piperidines, piperazines, and morpholines. Rationale: Mild basic conditions are sufficient due to the high reactivity of the bromide. Strong bases are avoided to prevent elimination.

Materials:

-

Substrate: Secondary amine (1.0 equiv)

-

Reagent: this compound (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv) or DIPEA (for soluble organic base method)

-

Solvent: Acetonitrile (ACN) [Anhydrous]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

-

Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous ACN (5 mL, 0.2 M concentration).

-

Base Addition: Add powdered K₂CO₃ (3.0 mmol). Stir for 10 minutes at Room Temperature (RT).

-

Alkylation: Add this compound (1.1 mmol) dropwise (dissolved in 1 mL ACN if solid).

-

Reaction: Stir at RT.

-

Note: Due to the activated nature of the bromide, this reaction often completes within 2–4 hours at RT. Heating to 60°C is only required for sterically hindered amines.

-

-

Monitoring: Check TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the amine.

-

Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

Protocol B: Alkylation of N-Heterocycles (Indoles/Imidazoles)

Application: Creating core scaffolds for kinase inhibitors. Rationale: Heterocycles like indole are weak nucleophiles. Deprotonation with a strong base (NaH) is required to form the highly nucleophilic anion.

Materials:

-

Substrate: Indole derivative (1.0 equiv)

-

Reagent: this compound (1.2 equiv)

-

Base: Sodium Hydride (NaH) (60% dispersion in oil) (1.2 – 1.5 equiv)

-

Solvent: DMF or THF [Anhydrous]

Step-by-Step Procedure:

-

Safety Check: NaH releases hydrogen gas. Ensure proper venting.[3]

-

Deprotonation:

-

Dissolve indole (1.0 mmol) in anhydrous DMF (3 mL).

-

Cool the solution to 0°C (Ice bath).

-

Carefully add NaH (1.2 mmol). Stir at 0°C for 15 mins, then warm to RT for 30 mins to ensure complete deprotonation (bubbling should cease).

-

-

Coupling:

-

Cool back to 0°C.

-

Add this compound (1.2 mmol) slowly.

-

-

Reaction: Allow to warm to RT slowly. Stir for 2–6 hours.

-

Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution to quench excess hydride.

-

Extraction: Extract with EtOAc (3x). Wash organic layer copiously with water (to remove DMF) and LiCl solution (optional, improves DMF removal).

Diagram 2: Heterocycle Alkylation Workflow

Caption: Step-by-step workflow for NaH-mediated alkylation of heterocycles.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or atmosphere. | Use strictly anhydrous solvents (molecular sieves). Keep under N₂ atmosphere. |

| Elimination Products | Base too strong or Temp too high. | Switch from NaH to Cs₂CO₃. Lower temperature to 0°C or RT. |

| Dialkylation | Primary amine used as substrate. | Use secondary amines or protect primary amine (e.g., Boc-protection) before alkylation. |

| Lachrymatory Effect | Vapor leakage. | Quench all glassware with dilute NaOH in the hood before removal. |

References

-

PubChem. (n.d.).[4] 3-Bromo-5-(trifluoromethyl)benzonitrile - Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

- 1. fishersci.es [fishersci.es]

- 2. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile as a pharmaceutical intermediate

Application Note: Strategic Utilization of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile in Medicinal Chemistry

Executive Summary

This technical guide outlines the handling, reactivity, and synthetic utility of This compound (CAS: 1000578-86-6). As a tri-functionalized aromatic scaffold, this intermediate is a "privileged structure" in Fragment-Based Drug Discovery (FBDD). It offers three distinct chemical handles:

-

Bromomethyl (-CH₂Br): A highly reactive electrophile for installing the scaffold onto amines or nucleophiles.

-

Trifluoromethyl (-CF₃): A lipophilic, metabolically stable bioisostere that modulates pKa and membrane permeability.

-

Nitrile (-CN): A versatile precursor for tetrazoles (carboxylic acid bioisosteres), amides, or primary amines.

This guide provides validated protocols for N-alkylation and Tetrazole formation , emphasizing process safety and yield optimization.

Physicochemical Profile & Reactivity

The electron-withdrawing nature of the -CF₃ and -CN groups significantly reduces the electron density of the benzene ring. This has a two-fold effect on the benzylic position:

-

Enhanced Electrophilicity: The benzylic carbon is more susceptible to nucleophilic attack (

) compared to unsubstituted benzyl bromide. -

Increased Acidity: The benzylic protons are more acidic, increasing the risk of elimination or carbene-like side reactions if strong, bulky bases are used.

Table 1: Key Chemical Properties

| Property | Value / Description | Impact on Protocol |

| Molecular Weight | 264.04 g/mol | Calculation basis. |

| Physical State | Low-melting solid or oil | May require gentle warming to dispense. |

| Reactivity | High (Lachrymator) | Strict Fume Hood Use. Reacts rapidly with moisture. |

| Storage | 2-8°C, under Argon/N₂ | Prevent hydrolysis to the benzyl alcohol. |

| Solubility | DCM, THF, ACN, DMF | Compatible with standard organic synthesis. |

Reactivity Landscape (Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

Figure 1: Divergent synthesis pathways.[1] Green arrows indicate reactions at the bromomethyl group; Red arrows indicate transformations of the nitrile group.

Protocol A: Selective N-Alkylation (Library Synthesis)

Objective: To attach the 3-(trifluoromethyl)-5-cyanobenzyl moiety to a secondary amine (e.g., a piperazine or morpholine derivative) without hydrolyzing the nitrile.

Mechanism:

Materials

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Solvent: Acetonitrile (ACN), anhydrous (0.1 M concentration)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Secondary Amine (1.0 equiv) and

(2.0 equiv) in anhydrous ACN. -

Addition: Cool the mixture to 0°C (ice bath). Add the benzyl bromide reagent (1.1 equiv) dropwise as a solution in a minimal amount of ACN.

-

Why: The electron-poor ring makes the bromide highly reactive. Dropwise addition controls the exotherm and minimizes bis-alkylation impurities.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C).

-

Monitoring: Check TLC or LC-MS after 2 hours. The starting amine should be consumed.

-

Note: Heating is rarely required and may degrade the nitrile.

-

-

Workup: Filter the solids (potassium salts) through a Celite pad. Rinse with Ethyl Acetate.[3]

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Validation Check:

-

1H NMR: Look for the disappearance of the -CH₂Br singlet (~4.5 ppm) and appearance of the N-CH₂-Ar singlet (~3.6 ppm).

-

LC-MS: Confirm the mass [M+H]+.

Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: To convert the nitrile group into a tetrazole ring after the alkylation step. This creates a lipophilic acidic moiety (pKa ~4.5-5.0), mimicking a carboxylic acid but with better metabolic stability and membrane permeability [1].

Method: Zinc-Catalyzed [3+2] Cycloaddition (Sharpless-Demko Protocol). Advantage: Avoids toxic organotin reagents (e.g., tributyltin azide) traditionally used in older medicinal chemistry papers.

Materials

-

Substrate: Nitrile-containing intermediate (from Protocol A)

-

Reagent: Sodium Azide (

) (1.5 equiv) -

Catalyst: Zinc Bromide (

) (1.0 equiv) -

Solvent: Water/Isopropanol (2:1 ratio) or DMF (if solubility is poor)

Workflow Diagram

Figure 2: "Green" synthesis of tetrazoles using Zinc catalysis, avoiding toxic tin residues.

Step-by-Step Procedure

-

Safety Setup: Perform in a well-ventilated fume hood.

can form explosive hydrazoic acid ( -

Reaction: Combine the Nitrile substrate (1.0 mmol),

(1.5 mmol), and -

Heating: Heat to reflux (approx. 85-100°C) for 16 hours.

-

Quench & Workup (Critical):

-

Extraction: Extract with Ethyl Acetate (3x). The tetrazole product will be in the organic layer.

-

Purification: Dry over

and concentrate. Recrystallize or column chromatography (DCM/MeOH).

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: Benzyl bromides are potent tear agents.[6] Even trace vapors can cause severe eye and respiratory irritation.

-

Mitigation: Always open the bottle in a fume hood. Keep a beaker of 10% aqueous Sodium Thiosulfate nearby to neutralize spills (Thiosulfate rapidly reacts with the alkyl bromide).

-

-

Cyanide/Azide Safety: While the nitrile itself is stable, the use of Sodium Azide (Protocol B) requires strict segregation from acids until the controlled quench step to prevent

formation.

References

-

Role of Trifluoromethyl in Med Chem

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

-

-

Tetrazole Synthesis (Zinc Protocol)

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7] The Journal of Organic Chemistry, 66(24), 7945–7950.

-

-

Benzyl Bromide Alkylation Kinetics

Sources

- 1. Benzylamines [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzyl Bromide [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

Reaction conditions for coupling amines with 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Application Note: High-Efficiency Coupling of Amines with 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Executive Summary

This technical guide details the reaction conditions for coupling This compound (CAS 669080-79-9) with various amine nucleophiles. This building block is critical in medicinal chemistry for introducing the privileged 3-cyano-5-trifluoromethylbenzyl motif, which modulates lipophilicity (

Due to the synergistic electron-withdrawing effects of the cyano (-CN) and trifluoromethyl (-CF

Mechanistic Insight & Reactivity Profile

Electronic Activation

The reactivity of this compound is governed by the Hammett substituent constants (

-

-CN (

): Inductive and resonance withdrawal. -

-CF

(

These groups deplete electron density from the benzene ring, which in turn destabilizes the benzylic C-Br bond, making the benzylic carbon highly partial positive (

Reaction Pathway ( )

The coupling proceeds via a classic bimolecular nucleophilic substitution (

Key Challenges:

-

Over-Alkylation: With primary amines, the product (secondary amine) is often more nucleophilic than the starting material, leading to tertiary amine byproducts.

-

Hydrolysis: The highly activated benzylic position is susceptible to attack by adventitious water, forming the benzyl alcohol impurity.

Figure 1: Reaction pathway highlighting the risk of over-alkylation due to enhanced electrophilicity.

Experimental Protocols

Selection Matrix: Choosing the Right Condition

| Variable | Protocol A (Standard) | Protocol B (High Selectivity) | Protocol C (Heterocycles) |

| Target Nucleophile | Secondary Amines | Primary Amines | Imidazoles, Pyrazoles, Indoles |

| Key Challenge | Steric hindrance | Over-alkylation | Low nucleophilicity |

| Solvent | MeCN (Acetonitrile) | DMF or THF | DMF or DMSO |

| Base | DIPEA or | ||

| Temp | RT to 40°C | 0°C to RT | RT to 60°C |

Protocol A: Coupling with Secondary Amines (Standard)

Best for: Morpholine, Piperidine, Piperazine derivatives.

Reagents:

-

Amine (1.0 equiv)

-

Bromide (1.05 equiv)

- (2.0 equiv) or DIPEA (1.5 equiv)

-

Acetonitrile (MeCN) [Anhydrous]

Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

-

Base Addition: Add

(2.0 mmol, 276 mg). If the amine is a salt (e.g., HCl salt), add an extra equivalent of base. -

Electrophile Addition: Add This compound (1.05 mmol) in one portion.

-

Reaction: Stir at Room Temperature (20-25°C) .

-

Note: Due to the activation by CF

/CN, heating is rarely required. Monitor by LCMS/TLC. Reaction is typically complete in 1–4 hours.

-

-

Workup: Filter off solids (

, excess base). Concentrate the filtrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Mono-Alkylation of Primary Amines (High Selectivity)

Best for: Aniline, Benzylamine, Alkyl amines.

Reagents:

Procedure:

-

Setup: Charge a flask with the Primary Amine (excess is crucial to statistically favor mono-alkylation) and DIPEA in THF or DMF. Cool to 0°C .

-

Controlled Addition: Dissolve This compound in a minimal amount of solvent. Add this solution dropwise over 30–60 minutes to the amine solution.

-

Why: Keeping the concentration of bromide low relative to the amine prevents the product (secondary amine) from competing for the bromide.

-

-

Reaction: Allow to warm to RT slowly. Monitor closely by LCMS.

-

Quench: Dilute with water/brine and extract with EtOAc.

-

Purification: The excess amine must be separated. If the starting amine is volatile, remove by vacuum. If not, use column chromatography (the polarity difference between primary and secondary amines is usually sufficient).

Protocol C: Coupling with N-Heterocycles

Best for: Pyrazole, Imidazole, 1,2,4-Triazole.

Reagents:

-

Heterocycle (1.0 equiv)

-

Bromide (1.1 equiv)

- (1.5 equiv) or NaH (1.1 equiv)

-

DMF (Anhydrous)

Procedure:

-

Deprotonation: Dissolve the heterocycle in anhydrous DMF.

-

Option 1 (Mild): Add

and stir for 30 min at RT. -

Option 2 (Strong): Add NaH (60% dispersion) at 0°C and stir until gas evolution ceases (15–30 min).

-

-

Alkylation: Add This compound (1.1 equiv).

-

Reaction: Stir at RT. If the heterocycle is electron-deficient, mild heating (40–50°C) may be required, but avoid high temps to prevent nitrile hydrolysis.

-

Workup: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.

Troubleshooting & QC

| Observation | Root Cause | Solution |

| Low Yield / Benzyl Alcohol formed | Wet solvent or base | Use anhydrous MeCN/DMF. Store |

| Bis-alkylation (Tertiary amine) | Primary amine too reactive | Use Protocol B (Slow addition). Increase amine equivalents (2-5 eq). |

| No Reaction | Amine is non-nucleophilic | Switch to Protocol C (Stronger base: NaH or |

| Darkening of Reaction | Decomposition | Lower temperature. Ensure inert atmosphere ( |

Analytical Check (LCMS):

-

Target Mass: Calculate [M+H]

based on Amine MW + 263.02 (Bromide MW) - 80.91 (HBr). -

Fragment: The 3-cyano-5-(trifluoromethyl)benzyl carbocation is stable; expect a strong fragment ion or tropylium-like ion in Mass Spec.

Safety & Handling

-

Lachrymator: Benzylic bromides are potent eye irritants (tear gas effect). Always handle in a fume hood.

-

Cyanide/Fluoride: While the CN and CF3 groups are stable, thermal decomposition can release toxic gases (

, -

Storage: Store at 2–8°C, under nitrogen, protected from light.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link](Note: Link directs to the closest related record or search for CAS 669080-79-9).

- Organic Process Research & Development.Practical Methodologies for N-Alkylation of Amines.

-

World Intellectual Property Organization. WO2014102378A1 - Azaindole derivatives as inhibitors of protein kinases. (Patent citing synthesis and use of trifluoromethyl-benzonitrile intermediates).[2]

Sources

Application Notes & Protocols: Synthesis of Trifluoromethylated Nitriles via a Benzylic Bromination-Cyanation Sequence

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Trifluoromethyl Group

In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] Among these, the trifluoromethyl (–CF₃) group is particularly prominent, featured in approximately 20% of FDA-approved drugs.[2] Its prevalence stems from a unique combination of physicochemical properties that can profoundly enhance a drug candidate's profile. The –CF₃ group is highly electronegative and metabolically stable due to the immense strength of the C-F bond.[2][3] It often serves as a bioisostere for methyl or chloro groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize pharmacokinetics and pharmacodynamics.[2][4] Specifically, adding a –CF₃ group can increase lipophilicity, improve cell membrane permeability, block metabolic oxidation, and enhance binding affinity to biological targets.[2][3][4]

Phenylacetonitriles bearing a trifluoromethyl group are therefore highly valuable intermediates, providing a reactive "handle" for constructing more complex molecules for the pharmaceutical and agrochemical industries.[5][6] This guide details a robust and well-established two-step synthetic sequence to access these compounds: a free-radical benzylic bromination of a trifluoromethyl-substituted toluene, followed by a nucleophilic substitution with a cyanide source.

Reaction Rationale and Mechanistic Overview

The overall transformation converts a relatively inert benzylic C-H bond into a versatile nitrile functional group. This is achieved through a two-step process:

-

Wohl-Ziegler Benzylic Bromination: This reaction selectively halogenates the benzylic position (the carbon adjacent to the aromatic ring) using N-Bromosuccinimide (NBS).[7] The reaction proceeds via a free-radical chain mechanism, which is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[8][9][10]

-

Nucleophilic Cyanation: The resulting benzyl bromide is a potent electrophile. The bromine atom is an excellent leaving group, readily displaced by a strong nucleophile like the cyanide ion (CN⁻) in a classic Sₙ2 reaction.[11][12]

Mechanism of Benzylic Bromination

The Wohl-Ziegler reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or by photochemical activation (UV light).[7][8][13]

-

Initiation: The initiator decomposes to form radicals, which then react with trace amounts of HBr to generate a bromine radical (Br•).

-

Propagation (Step 1): A bromine radical abstracts a hydrogen atom from the benzylic position of the trifluoromethyl-toluene. This is the rate-determining step and is highly selective due to the stability of the resonance-stabilized benzylic radical formed.[10]

-

Propagation (Step 2): The benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired benzyl bromide product and a new bromine radical, which continues the chain reaction.[9][10]

Using NBS is critical as it maintains a very low, steady-state concentration of Br₂ and HBr, which suppresses competitive electrophilic addition to the aromatic ring.[8][10][13]

Mechanism of Nucleophilic Cyanation

The conversion of the trifluoromethylbenzyl bromide to the corresponding nitrile is a straightforward bimolecular nucleophilic substitution (Sₙ2).

-

The cyanide ion (CN⁻), typically from sodium or potassium cyanide, acts as the nucleophile.[14]

-

The lone pair of electrons on the carbon atom of the cyanide ion attacks the electrophilic benzylic carbon, which is δ+.[14]

-

Simultaneously, the C-Br bond breaks, and the bromide ion departs as the leaving group. This single, concerted step results in an inversion of stereochemistry if the carbon were chiral.

Experimental Protocols

This protocol provides a representative procedure for the synthesis of 4-(Trifluoromethyl)phenylacetonitrile [15][16] from 4-(Trifluoromethyl)toluene.

Workflow Overview

Caption: Two-step synthesis of trifluoromethylated nitriles.

Part A: Benzylic Bromination of 4-(Trifluoromethyl)toluene

Materials & Equipment:

-

4-(Trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Solvent: (Trifluoromethyl)benzene (Benzotrifluoride) or Acetonitrile[17][18]

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup (separatory funnel, flasks, etc.)

-

Rotary evaporator

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 4-(trifluoromethyl)toluene (1.0 eq).

-

Reagent Addition: Add the solvent (e.g., benzotrifluoride, ~3-4 mL per mmol of toluene). Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.02 - 0.05 eq).

-

Reaction: Heat the mixture to reflux (typically ~80-100°C depending on the solvent) with vigorous stirring. The reaction can also be initiated photochemically with a UV lamp at room temperature.[17][18]

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. A key visual cue is the consumption of the denser NBS and the formation of succinimide, which is less dense and will float to the surface in many non-polar solvents.[8] The reaction is typically complete within 2-8 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the solid succinimide byproduct and wash the solid with a small amount of the reaction solvent.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator.

-

-

Analysis: The resulting crude 4-(trifluoromethyl)benzyl bromide is often a pale yellow oil or low-melting solid and is typically used in the next step without further purification. Purity can be assessed by ¹H NMR.

Part B: Cyanation of 4-(Trifluoromethyl)benzyl Bromide

Materials & Equipment:

-

Crude 4-(Trifluoromethyl)benzyl bromide from Part A

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Solvent: Ethanol/Water mixture (e.g., 4:1)[19]

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography setup)

Procedure:

-

Setup: In a round-bottom flask, dissolve the crude benzyl bromide (1.0 eq) in the ethanol portion of the solvent system.

-

Reagent Addition: In a separate flask, carefully dissolve sodium cyanide (1.5 - 2.0 eq) in the water portion. CAUTION: EXTREMELY TOXIC. Handle with extreme care in a fume hood. [20]

-

Reaction: Add the aqueous cyanide solution to the ethanolic solution of the bromide. Heat the mixture to reflux (typically ~80°C) with stirring.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting bromide is consumed (typically 4-20 hours).[19]

-

Workup:

-

Cool the reaction to room temperature and dilute with a large volume of water.[19]

-

Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x).[19]

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product, 4-(trifluoromethyl)phenylacetonitrile, can be purified by distillation under reduced pressure or by flash column chromatography on silica gel. The pure product is a white solid (m.p. 47-49 °C).[15]

Data Summary & Troubleshooting

| Parameter | Benzylic Bromination (Step 1) | Nucleophilic Cyanation (Step 2) |

| Key Reagents | NBS, AIBN (or light) | NaCN or KCN |

| Typical Solvent | Benzotrifluoride, CH₃CN, CH₂Cl₂[8][17] | Ethanol/Water, DMSO, DMF |

| Temperature | Reflux or Room Temp (photo) | Reflux |

| Common Issues | Low conversion, Ring bromination | Low conversion, Hydrolysis of nitrile |

| Troubleshooting | Use fresh, recrystallized AIBN/NBS. Ensure inert/dry conditions. | Use a polar aprotic solvent (DMSO) for faster reaction. Ensure sufficient excess of cyanide. |

MANDATORY SAFETY PRECAUTIONS

This protocol involves highly hazardous materials and must only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

Radical Initiators (AIBN): Can decompose violently upon heating. Store in a cool place and handle with care.

-

Sodium/Potassium Cyanide (NaCN/KCN): EXTREMELY TOXIC AND POTENTIALLY LETHAL. [21] It is fatal if swallowed, inhaled, or absorbed through the skin.[22]

-

NEVER allow cyanide salts or solutions to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas.[23]

-

Always wear double gloves (nitrile recommended), a lab coat, and chemical splash goggles.[20][22]

-

Work in a buddy system.[23] Never handle solid cyanide or concentrated solutions alone.[22]

-

All waste containing cyanide must be quenched and disposed of according to institutional hazardous waste protocols.

-

-

Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[22] A cyanide-specific emergency response plan and antidote kit should be available.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

Trifluoromethyl group. Grokipedia. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Pearson. [Link]

-

Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

-

10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. [Link]

-

Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. OrgoSolver. [Link]

-

Benzylic Brominations with N‐Bromosuccinimide in (Trifluoromethyl)benzene. Semantic Scholar. [Link]

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

-

Standard Operating Procedure. UCLA Chemistry and Biochemistry. [Link]

-

What is Allylic Bromination? Master Organic Chemistry. [Link]

-

Organic Reactions Nucleophilic Substitution. University of Calgary. [Link]

-

ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate. [Link]

-

Sodium Cyanide Safety Handling Guide. Taekwang Industrial Co., Ltd. [Link]

-

Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Newcastle University ePrints. [Link]

-

4-(Trifluoromethyl)phenylacetonitrile: A Critical Building Block in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. [Link]

-

GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

Nucleophilic substitution reactions with cyanide. YouTube. [Link]

-

Mechanism of benzyl cyanide synthesis? Sciencemadness.org. [Link]

-

4-(Trifluoromethyl)phenylacetonitrile. PubChem. [Link]

-

Benzylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. grokipedia.com [grokipedia.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Wohl-Ziegler Reaction [organic-chemistry.org]

- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 12. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. orgosolver.com [orgosolver.com]

- 14. m.youtube.com [m.youtube.com]

- 15. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]

- 16. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. eprints.ncl.ac.uk [eprints.ncl.ac.uk]

- 19. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 20. rtong.people.ust.hk [rtong.people.ust.hk]

- 21. camachem.com [camachem.com]

- 22. ehs.yale.edu [ehs.yale.edu]

- 23. taekwang.co.kr [taekwang.co.kr]

Strategic Synthesis of 3-Carboxy-5-(trifluoromethyl)benzyl Derivatives

From Scaffold Construction to Functionalization

Abstract & Strategic Significance

The 3-carboxy-5-(trifluoromethyl)benzyl motif represents a "privileged scaffold" in modern medicinal chemistry. It uniquely balances two opposing physicochemical properties: the high lipophilicity and metabolic stability of the trifluoromethyl group (

This specific substitution pattern (meta-positioning) is frequently employed to:

-

Modulate Lipophilicity (LogP): The

group increases membrane permeability ("Magic Methyl" effect). -

Anchor Protein Interactions: The carboxylate serves as a "warhead" for salt-bridging with arginine/lysine residues in kinase pockets or enzyme active sites.

-

Linker Versatility: The benzylic position acts as a highly reactive electrophilic handle for connecting pharmacophores.

This guide details the robust synthesis of the core intermediate, methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate , and its subsequent conversion into functionalized derivatives.

Retrosynthetic Analysis & Workflow

The most reliable route to this scaffold avoids direct carboxylation of a pre-functionalized benzyl group due to incompatibility issues. Instead, we utilize a Wohl-Ziegler Bromination of a methyl-benzoate precursor. This approach protects the carboxylic acid as an ester, preventing interference during the radical halogenation step.

Workflow Diagram

Caption: Step-wise synthetic workflow from commercial acid precursor to functionalized derivatives.

Protocol 1: Synthesis of the Core Scaffold

Target: Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate Reaction Type: Radical Substitution (Wohl-Ziegler)

Rationale

Direct bromination of the free acid is low-yielding due to solubility issues and potential HBr scavenging by the carboxylate. We first convert the acid to the methyl ester. For the bromination, we replace the toxic Carbon Tetrachloride (

Materials

-

Substrate: Methyl 3-methyl-5-(trifluoromethyl)benzoate (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: Azobisisobutyronitrile (AIBN) (0.1 eq) or Benzoyl Peroxide (BPO).

-

Solvent:

-Trifluorotoluene (0.5 M concentration). -

Quench: Sat. Sodium Thiosulfate (

), Water, Brine.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 3-methyl-5-(trifluoromethyl)benzoate (e.g., 10.0 g, 45.8 mmol) in anhydrous Trifluorotoluene (90 mL).

-

Reagent Addition: Add NBS (8.56 g, 48.1 mmol).

-

Critical Note: Recrystallize NBS from water prior to use if it appears yellow (presence of

), as excess free bromine can lead to di-bromination side products.

-

-

Initiation: Add AIBN (750 mg, 4.58 mmol) in one portion.

-

Reaction: Heat the mixture to 90°C (Reflux) under an Argon or Nitrogen atmosphere.

-

Monitoring: The reaction typically requires 4–16 hours. Monitor by TLC (10% EtOAc/Hexanes). The product usually has a slightly lower

than the starting material. -

Visual Cue: The dense NBS solid at the bottom will disappear and be replaced by low-density succinimide floating at the surface.[1]

-

-

Work-up:

-

Purification: Flash column chromatography (Silica gel, Gradient 0

10% EtOAc in Hexanes).-

Yield Expectation: 75–85%.[2]

-

Appearance: White to off-white solid or viscous oil.

-

Analytical Validation

-

NMR (400 MHz,

-

NMR: Single peak around -63.0 ppm (

Protocol 2: Functionalization (Nucleophilic Substitution)

Target: Introduction of amine or phenol payloads.

Mechanism:

The benzylic bromide is highly reactive.[3] The electron-withdrawing nature of the

Materials

-

Scaffold: Methyl 3-(bromomethyl)-5-(trifluoromethyl)benzoate (1.0 eq)

-

Nucleophile: Primary/Secondary Amine or Phenol (1.1 – 1.5 eq)

-

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure

-

Dissolution: Dissolve the scaffold (1.0 eq) in MeCN (0.2 M).

-

Addition: Add the base (

), followed by the nucleophile. -

Reaction: Stir at Room Temperature for 2–6 hours.

-

Note: Heating is rarely required and may cause ester hydrolysis or dimerization.

-

-

Work-up: Dilute with water, extract with EtOAc. Wash organic layer with water (x3) to remove DMF/MeCN.

-

Purification: Flash chromatography (typically requiring higher polarity, e.g., 30-50% EtOAc/Hexanes depending on the nucleophile).

Protocol 3: Final Deprotection (Hydrolysis)

Target: 3-Carboxy-5-(trifluoromethyl)benzyl derivative (Free Acid).

Rationale

Lithium Hydroxide (LiOH) is preferred over NaOH for its milder nature and solubility in THF/Water mixtures, minimizing potential attack on the benzylic position if the nucleophile installed in Protocol 2 is sensitive.

Step-by-Step Procedure

-

Dissolution: Dissolve the ester derivative from Protocol 2 in THF:Water (3:1) .

-

Hydrolysis: Add LiOH

H_2O (2.5 eq). -

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Mass shift of -14 Da).

-

Acidification (Critical):

-

Cool reaction to 0°C.[2]

-

Carefully acidify to pH 3–4 using 1N HCl .

-

Caution: Do not use concentrated strong acids if your installed nucleophile is acid-sensitive.

-

-

Isolation: Extract with EtOAc. The product (free acid) will be in the organic layer. Dry and concentrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Di-bromination | Excess NBS or high temp. | Stop reaction at 90% conversion. Use 1.05 eq NBS max. |

| No Reaction (Protocol 1) | Wet reagents or old initiator. | Dry reagents. Recrystallize AIBN from methanol. |

| Ester Hydrolysis (Protocol 2) | Wet solvent or hygroscopic base. | Use anhydrous MeCN/DMF and flame-dried glassware. |

| Benzyl cleavage (Protocol 3) | Harsh hydrolysis conditions. | Use LiOH at RT; avoid refluxing with NaOH. |

Mechanism of Action (Wohl-Ziegler)

Understanding the radical chain mechanism is vital for troubleshooting. The reaction relies on a low, steady-state concentration of

Caption: Radical chain propagation cycle. Note that HBr is the carrier that regenerates Br2 from NBS.

References

-

BenchChem. (2025).[3] An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Retrieved from

-

Togo, H., et al. (2015).[4] A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position of Methylarenes. Synthesis, 47, 1280-1290.[4] Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from

-

Sigma-Aldrich. (n.d.). Methyl 3-methyl-5-(trifluoromethyl)benzoate Product Sheet. Retrieved from

-

US Patent 6,255,545. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (Relevant for bromination conditions of trifluoromethyl-arenes). Retrieved from

Sources

Troubleshooting & Optimization

Improving yield in alkylation reactions with 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Subject: Improving Yields with 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile (CAS: 1000339-52-5) Ticket Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely experiencing yield issues with This compound . This reagent is not a standard alkyl halide; it is a highly activated benzylic bromide. The presence of two strong electron-withdrawing groups (EWGs)—the trifluoromethyl (-CF₃) and nitrile (-CN) moieties—at the meta positions creates a "perfect storm" of electrophilicity.

While this increases reaction rates, it also drastically lowers the energy barrier for side reactions, particularly hydrolysis and radical dimerization. This guide moves beyond basic protocols to address the specific electronic behaviors of this molecule.

Module 1: Reactivity Profile & Root Cause Analysis

The "Super-Electrophile" Effect

The 3,5-disubstitution pattern pulls electron density away from the benzene ring, which in turn inductively destabilizes the C-Br bond.

-

Consequence: The benzylic carbon is exceptionally partial positive (

). -

The Trap: Users often treat this like benzyl bromide. If you use standard "wet" solvents or weak nucleophiles, the solvent (water/alcohol) will outcompete your nucleophile, leading to the benzyl alcohol byproduct.

Degradation Pathways

Before optimizing the reaction, ensure your starting material is intact.

-

Hydrolysis: Forms 3-(hydroxymethyl)-5-(trifluoromethyl)benzonitrile.

-

Dimerization: Light-induced radical coupling forms bibenzyl derivatives.

Figure 1: Primary degradation pathways. Note that hydrolysis of the bromide is kinetically faster than nitrile hydrolysis.

Module 2: Optimization Matrix (Solvent & Base)

To maximize yield, you must favor the Sₙ2 mechanism while suppressing Sₙ1 (solvolysis).

Solvent Selection Guide

| Solvent | Rating | Technical Rationale |

| DMF (Anhydrous) | ⭐⭐⭐⭐⭐ | Gold Standard. High dielectric constant dissociates ion pairs; aprotic nature leaves nucleophile "naked" and reactive. |

| Acetonitrile (MeCN) | ⭐⭐⭐⭐ | Excellent alternative. Easier to remove during workup than DMF. |

| Acetone | ⭐⭐⭐ | Good for Finkelstein conditions, but volatility can be an issue if heating is required. |

| Ethanol/Methanol | ❌ | Avoid. Protic solvents cage the nucleophile and promote solvolysis (ether formation). |

| DCM/Chloroform | ⭐ | Too non-polar. Reaction will be sluggish unless using Phase Transfer Catalysis (PTC). |

Base Selection Guide

| Base | Suitability | Notes |

| Cs₂CO₃ | High | "Cesium Effect": Larger cation radius creates a looser ion pair with the nucleophile, increasing solubility and reactivity in organic solvents. |

| K₂CO₃ | Medium | Standard choice. May require addition of NaI (catalytic) to accelerate reaction via in situ Finkelstein. |

| NaH | Low | Risky. Can cause elimination or deprotonation of the benzylic position if not carefully controlled. |

| TEA / DIPEA | Medium | Good for amine nucleophiles, but can form quaternary ammonium salts with the highly reactive bromide. |